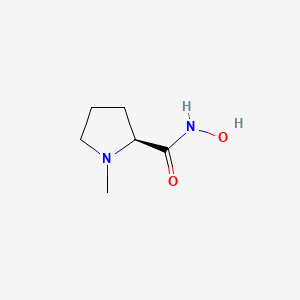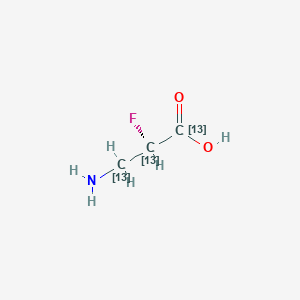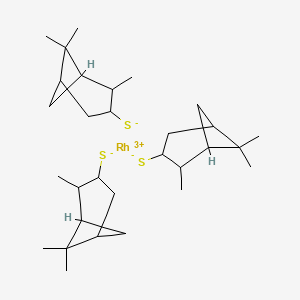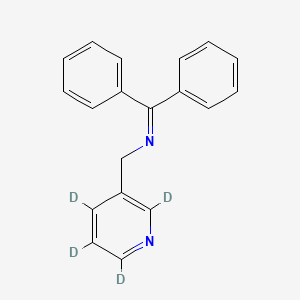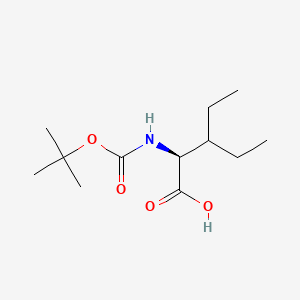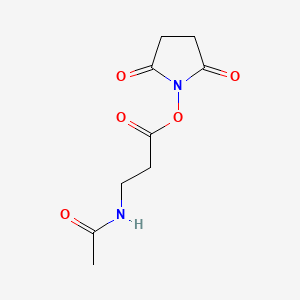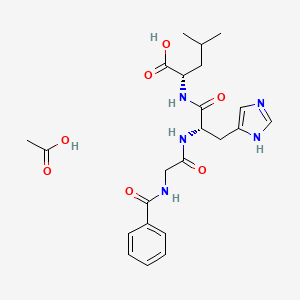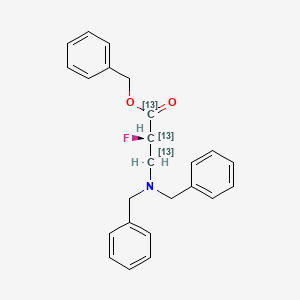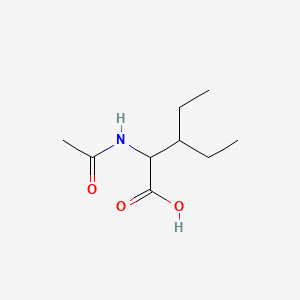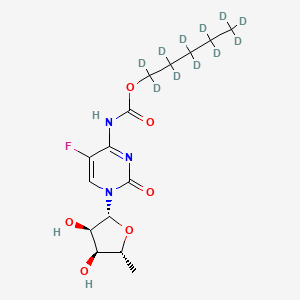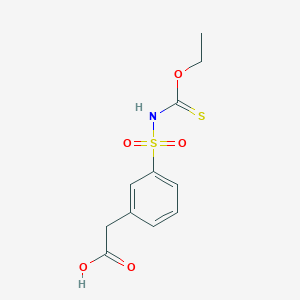
3-Ethoxythiocarbonylsulfamylphenyl Essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid typically involves the reaction of ethyl chloroformate with thiourea to form ethyl thiocarbamate. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid are not extensively documented. the process generally involves large-scale synthesis using the same basic reaction steps as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid involves its interaction with specific molecular targets, leading to the inhibition of inflammatory pathways. The compound is believed to modulate the activity of enzymes and receptors involved in the inflammatory response, although detailed molecular pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Ethyl thiocarbamate: An intermediate in the synthesis of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid.
4-Aminophenylacetic acid: Another intermediate used in its synthesis
Uniqueness
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a synthetic intermediate for anti-inflammatory agents sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
887354-92-9 |
|---|---|
Molekularformel |
C11H12O3S2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-(3-ethoxycarbothioylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3S2/c1-2-14-11(15)16-9-5-3-4-8(6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
OTIPMZYJCDQQTG-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
Kanonische SMILES |
CCOC(=S)SC1=CC=CC(=C1)CC(=O)O |
Synonyme |
3-[(Ethoxythioxomethyl)thio]benzeneacetic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
